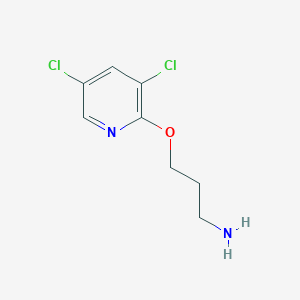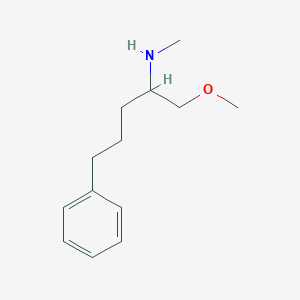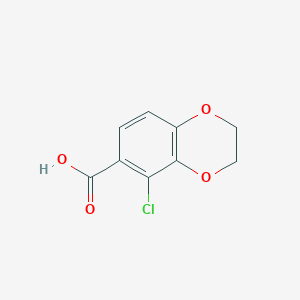
5-Chloro-2,3-dihydro-1,4-benzodioxine-6-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is a chemical compound that belongs to the class of benzodioxines This compound is characterized by a six-membered ring fused with a benzene ring and an oxygen bridge, which imparts unique pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of 3-chloropropionyl chloride, chlorobenzene, aluminum chloride, and sulfuric acid . The reaction conditions are optimized to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to ensure consistent quality and yield, with careful control of reaction parameters to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents to form different derivatives.
Substitution: Halogenation and other substitution reactions can be performed to introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like DDQ and reducing agents. The reaction conditions vary depending on the desired product, with temperature, solvent, and reaction time being critical parameters.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
5-Chloro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Its potential pharmacological properties are explored for developing new therapeutic agents.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid involves its interaction with molecular targets and pathways in biological systems. The compound’s structure allows it to bind to specific receptors and enzymes, influencing cellular pathways in a targeted manner . This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine
- 8-Chloro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid
- 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid
Uniqueness
5-Chloro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H7ClO4 |
|---|---|
Molecular Weight |
214.60 g/mol |
IUPAC Name |
5-chloro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid |
InChI |
InChI=1S/C9H7ClO4/c10-7-5(9(11)12)1-2-6-8(7)14-4-3-13-6/h1-2H,3-4H2,(H,11,12) |
InChI Key |
PQKBQQHUJAWFSP-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



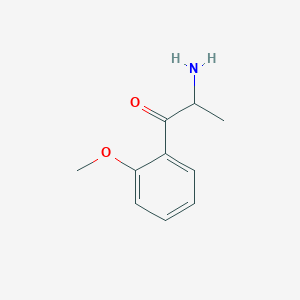
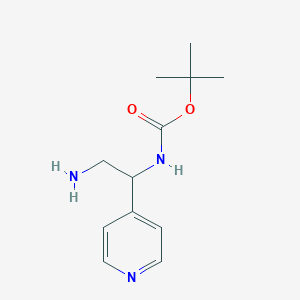
![(1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine](/img/structure/B13532502.png)
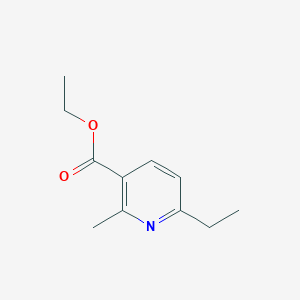
![[1-(Aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl]methanol](/img/structure/B13532515.png)
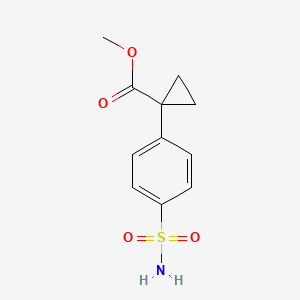
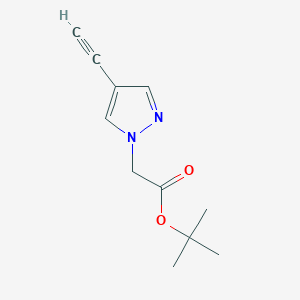
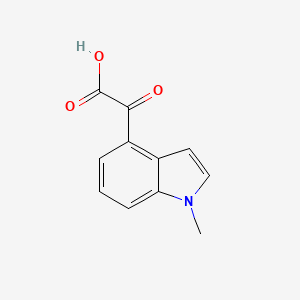
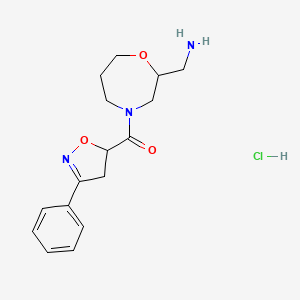
![1-[(tert-butoxy)carbonyl]-1'-{[(9H-fluoren-9-yl)methoxy]carbonyl}-[2,3'-bipyrrolidine]-4'-carboxylicacid](/img/structure/B13532540.png)
![7-(Methylimino)-7l6-thia-1-azaspiro[4.5]decane 7-oxide](/img/structure/B13532544.png)
